molecular formula C5H10N2O3S B1396344 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one CAS No. 1313822-83-1

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

Cat. No.: B1396344
CAS No.: 1313822-83-1
M. Wt: 178.21 g/mol
InChI Key: IKTNSKBOYUPVSL-UHFFFAOYSA-N
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Description

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring with amino and hydroxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidine derivatives with formaldehyde and primary amines. The aminomethylation process is accompanied by cyclization at the amidine fragment of the molecule, leading to the formation of a tetrahydrotriazine ring . When secondary amines are used, the aminomethylation occurs at the exocyclic nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of biologically active molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the ability to form tetrahydrotriazine rings during aminomethylation. This property distinguishes it from other similar compounds and makes it valuable for various chemical and biological applications .

Biological Activity

Overview

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one (also referred to as thiazolidinone) is a heterocyclic compound characterized by its thiazolidine ring structure, which includes amino and hydroxymethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound undergoes aminomethylation reactions, leading to the formation of biologically active derivatives that can inhibit specific enzymes or modulate cellular pathways. Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse biological effects .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that thiazolidinones possess significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The IC50 values for these effects range from 8.5 µM to 25.6 µM, indicating a promising therapeutic index compared to standard chemotherapeutics like cisplatin .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research has shown that modifications at specific positions on the thiazolidinone structure can enhance its antioxidant capacity, making it a candidate for further development in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study : A study evaluated the effect of this compound on six different cancer cell lines. Results indicated significant cytotoxicity with selectivity towards cancer cells over normal fibroblasts. The mechanism was linked to apoptosis induction via both extrinsic and intrinsic pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, suggesting potential for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAnticancer, Antimicrobial8.5 µM - 25.6 µM
2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinoneSimilar but oxidizedModerate AnticancerHigher than thiazolidinone
5-Bis(hydroxymethyl)thiazolidine-2,4-dioneOxo analogAntidiabeticNot specified

Properties

IUPAC Name

2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h4,8-9H,1-2,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNSKBOYUPVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(S1)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
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Reactant of Route 6
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